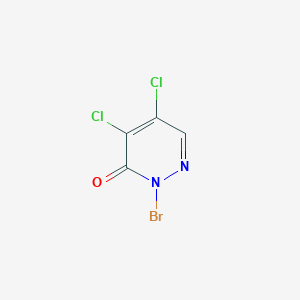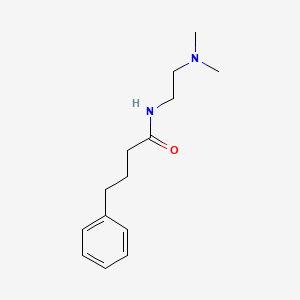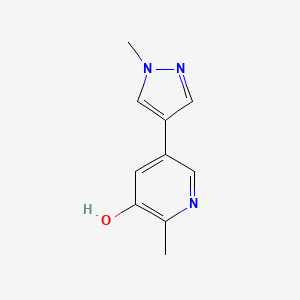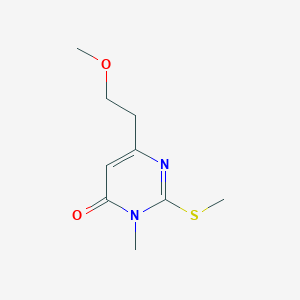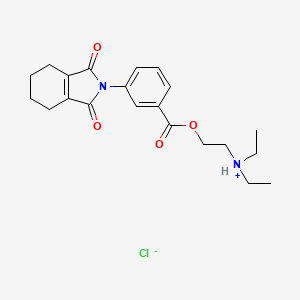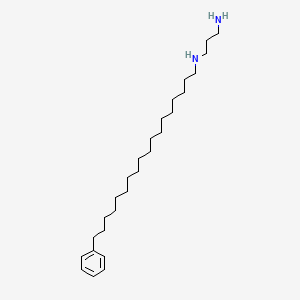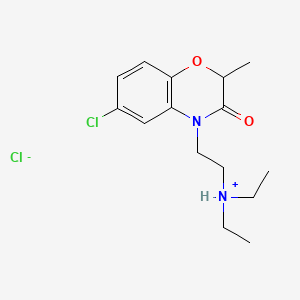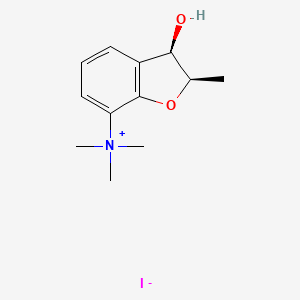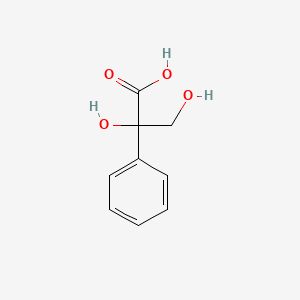
2-Phenylglyceric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylglyceric acid: is an organic compound that features a phenyl group attached to a glyceric acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Phenylglyceric acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with glycidol in the presence of a base, followed by oxidation to yield this compound. Another method includes the use of phenylacetic acid as a starting material, which undergoes a series of reactions including hydroxylation and oxidation to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using robust oxidizing agents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylglyceric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phenylglyoxylic acid.
Reduction: Reduction reactions can convert it into 2-phenylglycerol.
Substitution: The hydroxyl groups in the molecule can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Phenylglyoxylic acid.
Reduction: 2-Phenylglycerol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenylglyceric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism by which 2-Phenylglyceric acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in metabolic processes, influencing their activity and thus altering metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Similar in structure but lacks the glyceric acid backbone.
Phenylpropanoic acid: Contains a phenyl group but with a different carbon chain structure.
Cinnamic acid: Features a phenyl group with a different functional group arrangement.
Uniqueness: 2-Phenylglyceric acid is unique due to its combination of a phenyl group with a glyceric acid backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
5693-97-0 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2,3-dihydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C9H10O4/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,10,13H,6H2,(H,11,12) |
InChI-Schlüssel |
IWEPXSFVSUOTLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CO)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


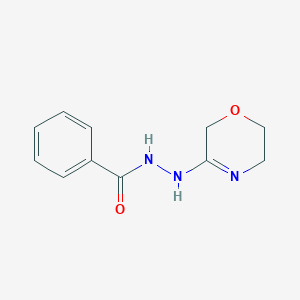
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)
![disodium;2-[1-[2-(carboxylatomethoxy)ethyl]-2-heptyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13758802.png)

